6-甲氧基-1,2,3,4-四氢异喹啉-1-羧酸盐酸盐

描述

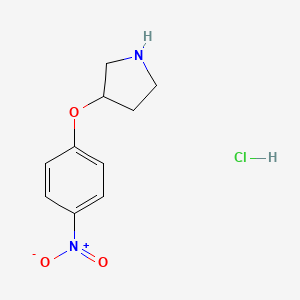

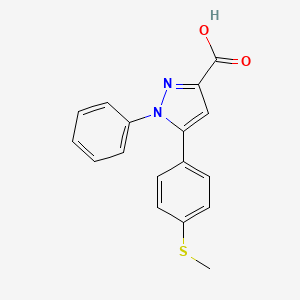

6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO . It is a natural product found in Mammillaria longimamma .

Synthesis Analysis

The synthesis of 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride can be achieved from inexpensive 2-(3-methoxyphenyl)ethylamine using a Pictet−Spengler condensation via a novel aminal intermediate .Molecular Structure Analysis

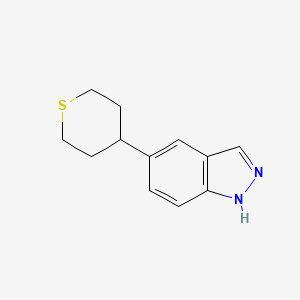

The molecular structure of 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride consists of a tetrahydroisoquinoline core with a methoxy group at the 6-position . The InChI string for this compound isInChI=1S/C10H13NO.ClH/c1-12-10-3-2-9-7-11-5-4-8 (9)6-10;/h2-3,6,11H,4-5,7H2,1H3;1H . Chemical Reactions Analysis

The reaction mechanism of the synthesis of 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is said to proceed via intramolecular electrophilic aromatic substitution reaction . The presence of an electron-donating group like hydroxy or methoxy favors the cyclization step .Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride include a molecular weight of 199.68 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .科学研究应用

药物研究与开发

6-甲氧基-1,2,3,4-四氢异喹啉-1-羧酸盐酸盐用作药物研究与开发中的化学试剂。 它是各种药理活性化合物合成的中间体 .

抗癌药物合成

该化合物用于合成新型螺双环青蒿素类似物,这些类似物已显示出潜在的抗肿瘤活性 .

抗HIV研究

该化合物的结构类似物由于异喹啉骨架的药理学意义而被探索其抗HIV性质 .

抗菌应用

该化合物的一种衍生物被合成并评估了其对八种致病菌株的抗菌活性,显示出在低浓度下具有敏感性 .

镇痛和抗炎研究

异喹啉衍生物以其镇痛和抗炎活性而闻名,使该化合物成为相关药物研究中的宝贵前体 .

抗氧化特性

异喹啉结构与抗氧化活性相关,这是该化合物在科学研究中的另一个应用领域 .

有机合成中间体

蛋白质组学研究

该化合物可作为蛋白质组学研究的产品购买,表明其在蛋白质及其功能研究中的用途 .

有关每个应用的更详细的信息,需要进一步的研究以及对技术文档和同行评审论文的访问。

Thermo Fisher Scientific Springer Link Royal Society of Chemistry Santa Cruz Biotechnology Chemical Book

安全和危害

The safety and hazards associated with 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride are classified under Acute Tox. 4 Oral - Aquatic Chronic 2 . The hazard statements include H302 - H411, and the precautionary statements include P264 - P270 - P273 - P301 + P312 - P391 - P501 .

未来方向

The future directions for the research and development of 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride could involve exploring the performance of the reaction under the standard Pictet–Spengler conditions . Additionally, the potential biological activities and applications of this compound could be further investigated.

作用机制

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiqs are known to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Thiqs are known to impact various biochemical pathways, leading to downstream effects .

Result of Action

It is used in the synthesis of novel spirobicyclic artemisinin analogues for anti-tumor activity .

生化分析

Biochemical Properties

6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Additionally, this compound may interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines, thereby influencing neurotransmitter metabolism . These interactions highlight the compound’s potential in affecting biochemical pathways related to mood regulation and neurological functions.

Cellular Effects

The effects of 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride on various cell types and cellular processes are profound. It has been shown to exert antidepressant-like behavioral effects in animal models, indicating its influence on cell signaling pathways and gene expression related to mood regulation . Furthermore, this compound may affect cellular metabolism by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation . These cellular effects underscore its potential therapeutic applications in treating mood disorders and other neurological conditions.

Molecular Mechanism

At the molecular level, 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride exerts its effects through various mechanisms. It binds to serotonin receptors, thereby inhibiting serotonin reuptake and increasing its availability in the synaptic cleft . This action is similar to that of selective serotonin reuptake inhibitors (SSRIs), commonly used antidepressants. Additionally, the compound may inhibit monoamine oxidase, leading to increased levels of monoamines such as serotonin, dopamine, and norepinephrine . These molecular interactions contribute to its potential antidepressant and mood-stabilizing effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride may change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound may lead to adaptive changes in cellular function, such as alterations in receptor sensitivity and gene expression . These temporal effects are important for understanding the compound’s long-term impact on cellular and biochemical processes.

Dosage Effects in Animal Models

The effects of 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to exert antidepressant-like effects without significant adverse effects . At higher doses, it may cause toxicity and adverse effects, such as alterations in motor function and behavior . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is involved in various metabolic pathways. It is metabolized by enzymes such as monoamine oxidase, which catalyzes its breakdown into inactive metabolites . Additionally, the compound may influence metabolic flux by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation . Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride within cells and tissues are mediated by various transporters and binding proteins. The compound may be transported across cell membranes by specific transporters, such as serotonin transporters, which facilitate its uptake into neurons . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is influenced by targeting signals and post-translational modifications. The compound may be directed to specific cellular compartments, such as synaptic vesicles, where it can exert its effects on neurotransmitter release and reuptake . Additionally, post-translational modifications, such as phosphorylation, may regulate its activity and function within the cell . Understanding these subcellular localization mechanisms is essential for elucidating the compound’s mode of action and therapeutic potential.

属性

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3.ClH/c1-15-8-2-3-9-7(6-8)4-5-12-10(9)11(13)14;/h2-3,6,10,12H,4-5H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWFHMARMBMUOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(NCC2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263377-98-5 | |

| Record name | 1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263377-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。